molecular formula C17H13N B3040507 8-methyl-11H-benzo[a]carbazole CAS No. 21064-33-5

8-methyl-11H-benzo[a]carbazole

Cat. No. B3040507
CAS RN: 21064-33-5
M. Wt: 231.29 g/mol
InChI Key: ZABDXPYMQDDAFD-UHFFFAOYSA-N
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Description

8-Methyl-11H-benzo[a]carbazole is a chemical compound with the molecular formula C17H13N . It is a derivative of 11H-benzo[a]carbazole, which is an aromatic heterocyclic organic compound . The structure of 8-methyl-11H-benzo[a]carbazole contains a total of 34 bonds, including 21 non-H bonds, 20 multiple bonds, 20 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 Pyrrole .


Synthesis Analysis

The synthesis of carbazole derivatives, such as 8-methyl-11H-benzo[a]carbazole, involves several methods. One of the common methods is the Borsche–Drechsel cyclization . Another method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . A third method for the synthesis of carbazole is the Graebe–Ullmann reaction .


Molecular Structure Analysis

The molecular structure of 8-methyl-11H-benzo[a]carbazole consists of 17 Carbon atoms, 13 Hydrogen atoms, and 1 Nitrogen atom . It contains a total of 34 bonds, including 21 non-H bonds, 20 multiple bonds, 20 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 Pyrrole .


Chemical Reactions Analysis

Carbazole-based compounds, including 8-methyl-11H-benzo[a]carbazole, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

8-Methyl-11H-benzo[a]carbazole has a molecular weight of 231.292 Da . It has a density of 1.2±0.1 g/cm3 . The boiling point of this compound is 466.3±14.0 °C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 8-methyl-11H-benzo[a]carbazole suggests that it may be harmful if swallowed and may cause serious eye irritation . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

8-methyl-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-11-6-9-16-15(10-11)14-8-7-12-4-2-3-5-13(12)17(14)18-16/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABDXPYMQDDAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-11H-benzo[a]carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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